Cas no 2228401-83-8 (O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine)

O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine is a specialized chemical compound featuring a cyclopentabthiophene core functionalized with a hydroxylamine group via a 2-methylpropyl linker. This structure imparts unique reactivity, particularly in applications requiring nucleophilic or radical intermediates. The compound's cyclopentabthiophene moiety enhances electronic properties, making it valuable in materials science and pharmaceutical synthesis. Its hydroxylamine group offers versatility in forming oximes or serving as a precursor for nitroxide radicals. The sterically hindered 2-methylpropyl linker improves stability, reducing unwanted side reactions. This compound is suited for advanced organic synthesis, catalysis, and functional material development, where precise control over molecular architecture is critical.
O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine structure
2228401-83-8 structure
Product Name:O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine
CAS No:2228401-83-8
MF:C11H17NOS
MW:211.323781728745
CID:6381643
PubChem ID:165970986
Update Time:2025-06-08

O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine
    • O-(2-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-methylpropyl)hydroxylamine
    • 2228401-83-8
    • EN300-1732329
    • Inchi: 1S/C11H17NOS/c1-11(2,7-13-12)10-6-8-4-3-5-9(8)14-10/h6H,3-5,7,12H2,1-2H3
    • InChI Key: JSMAEHIMLYBUMG-UHFFFAOYSA-N
    • SMILES: S1C2CCCC=2C=C1C(C)(C)CON

Computed Properties

  • Exact Mass: 211.10308534g/mol
  • Monoisotopic Mass: 211.10308534g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 63.5Ų

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O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine Related Literature

Additional information on O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine

Research Brief on O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine (CAS: 2228401-83-8)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the growing interest in novel hydroxylamine derivatives, particularly O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine (CAS: 2228401-83-8). This compound has emerged as a promising candidate for various therapeutic applications due to its unique structural features and potential biological activities. The following research brief consolidates the latest findings related to this compound, focusing on its synthesis, mechanism of action, and potential applications in drug development.

The synthesis of O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine has been optimized in recent studies, with a focus on improving yield and purity. Researchers have employed advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to characterize the compound. The structural elucidation confirms the presence of the cyclopentabthiophene moiety, which is believed to contribute to its biological activity. The compound's stability under physiological conditions has also been investigated, with promising results indicating its suitability for further preclinical studies.

In vitro studies have demonstrated that O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine exhibits significant inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. The compound's mechanism of action appears to involve the modulation of key signaling molecules, such as NF-κB and MAP kinases, which are critical in the regulation of immune responses. These findings suggest potential applications in the treatment of chronic inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

Further investigations into the pharmacokinetic properties of the compound have revealed favorable absorption and distribution profiles. Animal studies have shown that O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine achieves therapeutic concentrations in target tissues with minimal off-target effects. The compound's metabolic stability and low toxicity profile make it a viable candidate for further development as a therapeutic agent. Researchers are currently exploring its potential in combination therapies, particularly with existing anti-inflammatory drugs, to enhance efficacy and reduce side effects.

In conclusion, O-(2-{4H,5H,6H-cyclopentabthiophen-2-yl}-2-methylpropyl)hydroxylamine (CAS: 2228401-83-8) represents a promising avenue for drug development in the field of chemical biology. Its unique structural features, combined with its demonstrated biological activity and favorable pharmacokinetic properties, position it as a strong candidate for further preclinical and clinical studies. Future research should focus on elucidating its precise molecular targets and optimizing its therapeutic potential for specific disease indications.

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